tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate synthesis protocol
tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate synthesis protocol
An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate
This guide provides a comprehensive, technically detailed protocol for the synthesis of tert-butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process, beginning with the iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine, followed by the N-alkylation of the resulting intermediate.
This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry. The experimental procedures are designed to be self-validating, with explanations for the causality behind key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is efficiently achieved through a two-step reaction sequence. This strategy is predicated on the initial formation of the key intermediate, 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, followed by a regioselective N-alkylation.
Step 1: Iodination of the Pyrazolo[3,4-d]pyrimidine Core
The first step involves the direct iodination of the commercially available 4-amino-1H-pyrazolo[3,4-d]pyrimidine. This reaction is a crucial transformation that introduces the iodine atom at the 3-position of the pyrazole ring. The presence of the iodine atom is significant as it can serve as a handle for further functionalization, such as in Suzuki or other cross-coupling reactions, in the synthesis of more complex molecules. The choice of N-iodosuccinimide (NIS) as the iodinating agent is based on its mild and selective nature, which is well-suited for this substrate.[1]
Step 2: N-Alkylation with a Boc-Protected Butylamine Sidechain
The second step is an N-alkylation reaction where the previously synthesized 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is reacted with a suitable Boc-protected aminobutyl derivative. This reaction introduces the butylcarbamate sidechain, which is a common feature in many kinase inhibitors. The use of a weak inorganic base, such as cesium carbonate or potassium carbonate, facilitates the deprotonation of the pyrazole nitrogen, enabling the nucleophilic attack on the alkylating agent.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the sidechain is essential to prevent unwanted side reactions and can be readily removed under acidic conditions in subsequent synthetic steps if required.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic scheme for the target compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound.
Step 1: Synthesis of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
This procedure details the iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using N-iodosuccinimide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-amino-1H-pyrazolo[3,4-d]pyrimidine | 135.12 | 10 g | 0.074 |
| N-Iodosuccinimide (NIS) | 224.99 | 25 g | 0.111 |
| Dimethylformamide (DMF) | 73.09 | 80 mL | - |
| Ethanol (EtOH) | 46.07 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-1H-pyrazolo[3,4-d]pyrimidine (10 g, 0.074 mol) and dimethylformamide (80 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Add N-iodosuccinimide (25 g, 0.111 mol) to the solution in one portion.
-
Heat the reaction mixture to 80°C under an argon atmosphere and maintain this temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the solid product and wash it with cold ethanol to remove any residual DMF and unreacted NIS.
-
Dry the product in a vacuum oven overnight to yield 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a solid.[3]
Expected Outcome:
The expected yield of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is typically high, approaching quantitative yields. The product should be an off-white to light brown powder.[4]
Characterization:
Step 2: Synthesis of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate
This procedure describes the N-alkylation of the iodinated intermediate with a Boc-protected aminobutyl bromide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (example) | Moles (example) |
| 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | 261.02 | 2.61 g | 0.01 |
| tert-Butyl (4-bromobutyl)carbamate | 266.16 | 3.20 g | 0.012 |
| Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) | 325.82 or 138.21 | 4.88 g or 2.07 g | 0.015 |
| Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) | 73.09 or 99.13 | 25 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (2.61 g, 0.01 mol), cesium carbonate (4.88 g, 0.015 mol) or potassium carbonate (2.07 g, 0.015 mol), and dimethylformamide (25 mL).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add tert-butyl (4-bromobutyl)carbamate (3.20 g, 0.012 mol) to the mixture.
-
Heat the reaction mixture to 90-100°C and maintain this temperature for 6-10 hours, or until the reaction is complete as monitored by TLC or HPLC.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (250 mL) to precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure title compound.
Expected Outcome:
The final product, tert-butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate, is expected to be a solid.
Characterization:
-
Molecular Formula: C14H21IN6O2[7]
-
Molecular Weight: 432.26 g/mol [7]
-
Purity: Should be assessed by HPLC and NMR.
Experimental Workflow Visualization
The following diagram illustrates the detailed workflow for the synthesis and purification of the target compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Considerations
-
N-Iodosuccinimide (NIS): Handle with care as it is an oxidizing agent and an irritant.
-
Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP): These are high-boiling point solvents and should be handled in a well-ventilated fume hood. They are also known to be reproductive toxins.
-
Cesium Carbonate and Potassium Carbonate: These are basic and can be irritating. Avoid inhalation of dust.
-
tert-Butyl (4-bromobutyl)carbamate: Alkylating agents can be harmful. Avoid skin contact and inhalation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
References
- Vertex AI Search. tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate.
- Smolecule. 1-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropan-2-ol.
- PubMed. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties.
- PubMed. Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents.
- ResearchGate. Scheme 2. Synthesis of tert-butyl (S) -.
- TREA. Process for preparing ibrutinib and its intermediates.
- Ambeed.com. 4-AMino-3-Iodo-1H-Pyrazolo[3,4-D]PyriMidine.
- CymitQuimica. tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-….
- Chem-Impex. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Eureka | Patsnap. Synthesis method of ibrutinib intermediate.
- Google Patents. WO2016132383A1 - Process for the preparation of ibrutinib.
- TargetMol. tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate.
- MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Google Patents. CN105820168A - Preparation method of Ibrutinib intermediate.
- European Patent Office. METHOD FOR PREPARING IBRUTINIB.
- PMC - NIH. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
- Fisher Scientific. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, 97%, Thermo Scientific 250mg.
- Preclinical Research CRO. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CA.
- PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
- ChemicalBook. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Sources
- 1. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 3. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-AMino-3-Iodo-1H-Pyrazolo[3,4-D]PyriMidine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 7. tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-… [cymitquimica.com]
